Diclofurime

Descripción

Historical Context and Initial Chemical Characterization of Diclofenac (B195802)

The development of diclofenac sodium was driven by the goal of synthesizing a nonsteroidal anti-inflammatory drug with high efficacy and excellent tolerability. nih.gov Synthesized in 1973 by Alfred Sallmann and Rudolf Pfister at Ciba-Geigy (now Novartis), diclofenac emerged from a rational drug design approach based on the structures of earlier NSAIDs like phenylbutazone, mefenamic acid, and indomethacin. wikipedia.orgspringermedizin.denih.gov The name "diclofenac" is derived from its chemical name: 2-(2,6-dichloranilino) phenylacetic acid. wikipedia.org It was first introduced to the market in 1973. nih.govijfmr.com

The key structural elements of diclofenac include a phenylacetic acid group, a secondary amino group, and a phenyl ring containing two chlorine atoms. nih.gov This specific arrangement causes a maximal twisting of the phenyl ring, a feature believed to be crucial for its potent activity. nih.govspringermedizin.de The initial research focused on creating a molecule with specific physicochemical properties, including an acidity constant (pKa) between 4 and 5 and a partition coefficient of approximately 10, to ensure efficient transport across biological membranes. nih.govspringermedizin.de Diclofenac sodium has a pKa of 4.0 and a partition coefficient of 13.4. nih.gov

Table 1: Physicochemical Properties of Diclofenac

| Property | Value |

|---|---|

| IUPAC Name | 2-[2-(2,6-dichloroanilino)phenyl]acetic acid |

| Molecular Formula | C₁₄H₁₁Cl₂NO₂ |

| Molecular Weight | 296.15 g/mol |

| pKa | 4.0 ± 0.2 |

This table is interactive and can be sorted by clicking on the headers.

The initial chemical characterization involved various analytical techniques to confirm its structure and purity, including X-ray diffraction, differential scanning calorimetry, and spectroscopy. nih.govredalyc.org These studies were vital in establishing the foundational knowledge of the compound's properties.

Overview of Diclofenac's Relevance as a Prototypical Calcium Channel Modulator

The primary mechanism of action for diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. nih.govdrugbank.comdrugs.com However, emerging research indicates that diclofenac's pharmacological activity extends beyond COX inhibition and includes the modulation of various ion channels. nih.govnih.gov

Notably, studies have shown that diclofenac can inhibit L-type calcium channels in cardiomyocytes. nih.govsemanticscholar.org This action is significant as L-type calcium channels play a critical role in the excitation-contraction coupling in cardiac muscle. nih.gov The inhibition of these channels by diclofenac is dose-dependent and has been proposed as a potential explanation for some of the cardiovascular risks associated with the drug. nih.gov

Calcium channel blockers are a class of drugs that disrupt the movement of calcium through calcium channels and are used to treat conditions like hypertension and angina. wikipedia.org While diclofenac is not primarily classified as a calcium channel blocker, its ability to modulate these channels highlights the complexity of its pharmacological profile. This interaction with calcium channels may contribute to both its therapeutic effects and its adverse effect profile. Further research into this area is crucial for a complete understanding of diclofenac's mechanism of action.

Table 2: Investigated Ion Channel Activity of Diclofenac

| Ion Channel | Effect | Reference |

|---|---|---|

| L-type Ca²⁺ Channels | Inhibition | nih.gov |

| Voltage-dependent Na⁺ Channels | Inhibition | nih.gov |

This table is interactive and can be sorted by clicking on the headers.

Structure

3D Structure

Propiedades

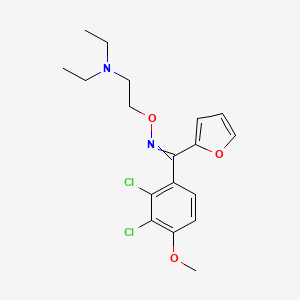

Fórmula molecular |

C18H22Cl2N2O3 |

|---|---|

Peso molecular |

385.3 g/mol |

Nombre IUPAC |

2-[[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine |

InChI |

InChI=1S/C18H22Cl2N2O3/c1-4-22(5-2)10-12-25-21-18(15-7-6-11-24-15)13-8-9-14(23-3)17(20)16(13)19/h6-9,11H,4-5,10,12H2,1-3H3 |

Clave InChI |

VHEJZMZHDUPRNV-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CCON=C(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=CC=CO2 |

Sinónimos |

(2,3-dichloro-4-methoxy)-2-phenylfuryl O-(diethylaminoethyl) ketone oxime monomethanesulfonate, (Z)-isomer (2,3-dichloro-4-methoxy)-2-phenylfuryl O-(diethylaminoethyl) ketone oxime monomethanesulfonate, hydrochloride, (Z)-isomer 2,3-dichloro-4-methoxyphenyl 2-furyl ketone (E)-O-(2-(diethylamino)ethyl)oxime ANP 4364 ANP-4364 diclofurime |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of Diclofurime

Established Synthetic Routes for Diclofurime Core Structure

The synthesis of the this compound core structure, chemically identified as 1-(2,6-dichlorophenyl)-2-(furan-2-yl)ethan-1-one oxime, involves a multi-step process. A plausible synthetic pathway, based on established organic chemistry principles and information from related syntheses, is outlined below.

Preparation of Key Intermediates

The synthesis of this compound necessitates the preparation of key precursor molecules. Two primary intermediates are 2-bromo-1-(furan-2-yl)ethan-1-one and 2,6-dichloroaniline (B118687).

Synthesis of 2-bromo-1-(furan-2-yl)ethan-1-one:

This intermediate can be synthesized from 2-acetylfuran. The bromination of the alpha-carbon to the carbonyl group is a common transformation.

| Step | Reactant | Reagent | Product |

| 1 | 2-Acetylfuran | Bromine (Br₂) in a suitable solvent (e.g., acetic acid) | 2-Bromo-1-(furan-2-yl)ethan-1-one |

2,6-Dichloroaniline:

This is a commercially available starting material and is crucial for introducing the dichlorophenyl moiety into the final structure.

Another key intermediate is 1-(2,6-dichlorophenyl)-2-(furan-2-yl)ethan-1-one . This ketone is formed through the alkylation of 2,6-dichloroaniline with 2-bromo-1-(furan-2-yl)ethan-1-one, followed by subsequent reactions that are not yet fully detailed in accessible literature. A German patent, DE2922799, is associated with this compound and likely contains detailed synthetic procedures.

The final step in the synthesis of the core structure is the oximation of the ketone intermediate, 1-(2,6-dichlorophenyl)-2-(furan-2-yl)ethan-1-one. This is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base.

| Step | Reactant | Reagent | Product |

| 2 | 1-(2,6-dichlorophenyl)-2-(furan-2-yl)ethan-1-one | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., sodium acetate, pyridine) | 1-(2,6-dichlorophenyl)-2-(furan-2-yl)ethan-1-one oxime (this compound) |

Optimizations in Reaction Conditions and Yields

Development of Synthetic Strategies for this compound Analogues

The development of analogues of this compound can be approached by modifying its core structure at several key positions, namely the oxime moiety and the furan (B31954) ring.

Diversification at the Oxime Moiety

The oxime functionality presents a versatile handle for chemical modification. One common strategy is the synthesis of oxime ethers. This can be achieved by reacting the this compound oxime with various alkylating agents in the presence of a base. This approach allows for the introduction of a wide range of substituents, which can modulate the compound's physicochemical properties.

| Reaction Type | Reactants | Reagent | Product Class |

| O-Alkylation | This compound | Alkyl halide (R-X), Base | This compound oxime ethers |

Stereoselective Synthetic Approaches for this compound Isomers (e.g., cis-/trans-Diclofurime)

This compound exists as geometric isomers (cis and trans, or E and Z) due to the restricted rotation around the C=N double bond of the oxime. These isomers can exhibit different biological activities. A pharmacophore modeling study of cis-/trans-diclofurime has highlighted the stereochemical nuances that may influence its interaction with biological targets.

The stereoselective synthesis of oximes is a challenging area of organic chemistry. The ratio of E/Z isomers formed during oximation is influenced by the reaction conditions and the steric and electronic properties of the substituents on the ketone. Separation of the isomers can often be achieved by chromatographic techniques. Furthermore, it is sometimes possible to isomerize the less stable isomer to the more stable one under specific conditions, such as acid catalysis. While specific stereoselective synthetic methods for this compound are not detailed in the available literature, general methods for the stereoselective synthesis of oximes could be applicable.

Exploration of Derivatization Chemistry for Functionalization Studies

The chemical structure of diclofenac (B195802) offers several sites for modification, allowing for the synthesis of various derivatives. These functionalization studies aim to investigate structure-activity relationships and to discover compounds with novel or enhanced therapeutic properties beyond its primary anti-inflammatory use. researchgate.net By modifying the core molecule, researchers have developed derivatives with potential antiviral, and other pharmacological activities. mdpi.com

One notable area of exploration involves the synthesis of hydrazone and spirothiazolidinone derivatives. A study reported a synthetic approach to structurally modify diclofenac, resulting in these new classes of compounds. These derivatives were subsequently tested for their antiviral properties and demonstrated promising activity against several viruses, including herpes simplex viruses (HSV-1, HSV-2), vaccinia virus, and Coxsackie B4 virus. mdpi.com This line of research highlights the potential for repositioning diclofenac through chemical modification.

The primary goals for creating these derivatives include:

Enhancing Pharmacological Profile: To develop compounds with improved efficacy or a broader spectrum of activity.

Reducing Side Effects: To create analogues with a better safety profile compared to the parent drug. researchgate.net

Exploring New Therapeutic Areas: To investigate the potential of diclofenac derivatives in treating conditions beyond inflammation and pain, such as viral infections or cancer. mdpi.com

Research into diclofenac's derivatives is ongoing, with a focus on synthesizing novel compounds and evaluating their biological activities to potentially develop new therapeutic agents. researchgate.net

Interactive Table: Key Research Findings on Diclofenac Derivatization

| Derivative Class | Stated Purpose/Finding | Potential Application |

| Hydrazone derivatives | Demonstrated good antiviral activity against HSV-1, HSV-2, and other viruses. mdpi.com | Antiviral Therapy |

| Spirothiazolidinone derivatives | Showed notable antiviral activity against various viruses in preclinical studies. mdpi.com | Antiviral Therapy |

| Ester derivatives (e.g., Diclofenac methyl ester) | Developed to potentially reduce side effects associated with the parent compound. researchgate.net | Anti-inflammatory with improved tolerability |

Advanced Structural Elucidation and Spectroscopic Characterization of Diclofurime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's structure by probing the magnetic properties of atomic nuclei. For a complete structural assignment of Diclofurime, a suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, would be employed. Although detailed spectral data for this compound is not extensively published in publicly accessible literature, the methodologies for its structural elucidation have been cited. nih.govresearchgate.net The chemical structures of this compound and its metabolites have been confirmed using techniques including ¹H NMR spectroscopy. nih.govresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The analysis of a ¹H NMR spectrum of this compound would involve examining key parameters:

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons in different parts of the this compound molecule, such as the furan (B31954) ring, the aromatic moiety, and the side-chain, would resonate at distinct chemical shifts.

Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative count of protons in different environments.

Spin-Spin Coupling (J-coupling): The splitting of signals into multiplets reveals information about neighboring protons, helping to establish the connectivity of atoms within the molecule.

A hypothetical data table for the ¹H NMR analysis of this compound would resemble the following:

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Hypothetical Value | s, d, t, q, m | Hypothetical Value | #H | Specific proton in this compound structure |

| ... | ... | ... | ... | ... |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. While ¹³C has a low natural abundance, techniques like proton decoupling are used to obtain clear spectra where each unique carbon atom gives a single peak. The chemical shift of each peak is indicative of the carbon's bonding and electronic environment (e.g., aromatic, aliphatic, carbonyl).

A representative data table for the ¹³C NMR analysis of this compound would be structured as follows:

| Chemical Shift (ppm) | Assignment |

| Hypothetical Value | Specific carbon in this compound structure |

| ... | ... |

To establish the complete and unambiguous connectivity of the this compound structure, two-dimensional (2D) NMR experiments are essential. These techniques correlate signals from different nuclei, providing a more detailed structural map.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out proton-proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing direct C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. The use of 2D NMR techniques like COSY, HSQC, and HMBC has been noted for the structural characterization of related complex molecules. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is critical for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. The chemical structures of this compound and its metabolites have been determined using mass spectrometry. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is a critical step in confirming the chemical formula of this compound and distinguishing it from other compounds with the same nominal mass. For instance, in the study of similar compounds, HRMS has been instrumental in confirming the elemental composition of metabolites. researchgate.net

A hypothetical HRMS data table for this compound would look like this:

| Ion | Calculated m/z | Measured m/z | Mass Accuracy (ppm) | Elemental Composition |

| [M+H]⁺ | Hypothetical Value | Hypothetical Value | < 5 ppm | CₓHᵧN₂Oₐ |

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of selected ions. In this technique, a precursor ion (e.g., the molecular ion of a this compound metabolite) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and helps to identify the sites of metabolic modification.

Studies on the biotransformation of this compound have shown that its metabolism involves several key pathways. nih.govresearchgate.net The primary route of biotransformation is the cleavage of the furan ring. nih.govresearchgate.netresearchgate.netresearchgate.net Subsequent metabolic steps include N-deethylation of the side-chain and O-demethylation in the aromatic part of the molecule. nih.govresearchgate.netresearchgate.netresearchgate.net The fragmentation patterns observed in MS/MS experiments would be crucial in identifying these specific structural changes in the metabolites. For example, the loss of a specific mass corresponding to an ethyl group would indicate N-deethylation. The fragmentation of the furan ring would lead to characteristic product ions, a process that has been proposed for other furan-containing drugs as well. researchgate.netresearchgate.net

A hypothetical data table for the MS/MS analysis of a this compound metabolite might be presented as follows:

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss (Da) | Proposed Fragmentation Pathway |

| Metabolite A | Fragment 1, Fragment 2, ... | Mass of lost group | e.g., Furan ring opening, N-deethylation |

| ... | ... | ... | ... |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular fingerprint.

While specific, experimentally-derived IR spectra for Diclofenac (B195802) are detailed in various studies, providing a wealth of data on the vibrations of its functional groups, similar detailed research findings for this compound are not as readily available in the public domain. researchgate.netresearchgate.netnetzsch.comscribd.cominnovareacademics.inmdpi.com However, based on the known chemical structure of this compound, one can predict the expected absorption bands corresponding to its principal functional groups. The key functional groups present in this compound include aromatic rings (C=C bonds), an ether group (C-O-C), a carbon-nitrogen bond (C-N), a carbon-chlorine bond (C-Cl), and an oxime group (C=N-O).

The table below outlines the predicted characteristic IR absorption bands for the functional groups within the this compound molecule.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C=N (Oxime) | Stretching | 1690 - 1640 |

| C-O (Ether) | Stretching (Asymmetric) | 1275 - 1200 |

| C-O (Ether) | Stretching (Symmetric) | 1075 - 1020 |

| N-O (Oxime) | Stretching | 960 - 930 |

| C-N | Stretching | 1335 - 1250 |

| C-Cl | Stretching | 800 - 600 |

This table is based on theoretical values and established ranges for the indicated functional groups, as specific experimental data for this compound was not found in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination

A thorough review of the scientific literature reveals numerous studies on the X-ray crystallographic analysis of the structurally related compound, diclofenac, in various forms, including its sodium salt hydrates and co-crystals. mdpi.commdpi.comresearchgate.netnih.govrsc.orgresearchgate.netiaea.orgresearchgate.netnih.govnih.gov These studies have provided detailed crystallographic data, such as space group and unit cell dimensions, for diclofenac and its derivatives.

However, based on the conducted research, there are no publicly available scientific articles or database entries that report the determination of the solid-state structure of This compound by means of single-crystal X-ray crystallography. Consequently, crystallographic data, including the crystal system, space group, and unit cell dimensions for this compound, are not available in the literature at this time. Should such data become available through future research, it would provide invaluable insight into the molecule's solid-state conformation and intermolecular interactions.

Mechanistic Investigations of Diclofurime S Molecular Interactions

Interactions with L-type Calcium Channels at a Molecular Level

The interaction of Diclofurime with L-type calcium channels has been a subject of theoretical and experimental investigation, aiming to understand its mechanism of action at a molecular level.

Pharmacophore Modeling for Receptor Binding Affinity

Pharmacophore modeling has been employed to identify the critical structural and electronic features of this compound that contribute to its binding affinity for L-type calcium channels. By comparing this compound's characteristics with those of other known calcium antagonists, such as diltiazem (B1670644) and verapamil (B1683045) derivatives, a common pharmacophore model has been established for compounds exhibiting affinity to the diltiazem-binding site nih.gov. This modeling approach helps delineate the essential spatial and electronic requirements for effective interaction with the receptor.

Computational Studies of Binding Conformations and Orientations

Computational studies, including molecular docking and theoretical analyses, have been utilized to explore how this compound fits within the binding sites of L-type calcium channels. These studies aim to predict specific binding conformations and orientations, thereby elucidating the precise molecular interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize the drug-receptor complex nih.govresearchgate.net. Such investigations are crucial for understanding the basis of its calcium antagonistic activity.

Allosteric Modulation of Dihydropyridine (B1217469) Recognition Sites

Evidence suggests that this compound may exert its effects through allosteric mechanisms involving the dihydropyridine (DHP) recognition sites on L-type calcium channels. Research indicates that the diltiazem site, where this compound binds, is coupled to the dihydropyridine site in a positive heterotropic allosteric manner researchgate.net. Furthermore, this compound has been shown to block the inhibitory effects of verapamil on [3H]nitrendipine binding, a DHP, suggesting an interplay between these binding domains researchgate.net. Other studies also point to positive allosteric regulators influencing dihydropyridine binding on L-type calcium channels researchgate.net.

Role of Molecular Electrostatic Potential in Isomeric Activity (e.g., cis- vs. trans-Diclofurime)

The stereochemistry of this compound significantly influences its activity, with the trans isomer generally exhibiting greater potency than the cis isomer researchgate.net. Specifically, trans-diclofurime was found to be 22-fold more potent than cis-diclofurime in displacing [3H]diltiazem binding researchgate.net. Computational analysis has identified a single negative molecular electrostatic potential, attributed to the free electron pairs on the oxime oxygen of trans-diclofurime, as a potential factor responsible for its enhanced activity compared to the cis isomer nih.gov. This highlights the critical role of molecular electrostatic potential in dictating the differential activity between this compound isomers.

Table 1: this compound Isomer Potency at L-type Calcium Channels

| Isomer | Binding Assay | IC50 (nM) | Relative Potency (vs trans) |

| trans-Diclofurime | [3H]diltiazem binding | 15 | 1 |

| cis-Diclofurime | [3H]diltiazem binding | ~330 | ~0.045 (1/22) |

Note: The IC50 for cis-diclofurime is derived from the information that it was 22-fold less potent than trans-diclofurime (15 nM).

Chemical Biotransformation Pathways of this compound's Furan (B31954) Ring

The metabolic fate of this compound involves several biotransformation steps, with the cleavage of its furan ring being a primary pathway.

Detailed Mechanisms of Furan Ring Cleavage

The principal route of this compound biotransformation involves the cleavage of its furan ring researchgate.net. This process is considered unusual for molecules containing a furan heterocycle researchgate.net. While the precise biochemical mechanisms are complex, research has proposed that furan ring oxidation, potentially mediated by cytochrome P450 enzymes, initiates the process researchgate.netresearchgate.netpsu.edu. One proposed mechanism involves initial epoxidation of the furan ring, which can then be trapped by glutathione (B108866) (GSH), forming a conjugate researchgate.net. Alternatively, direct cleavage to an unsaturated aldehyde via cytochrome P-450 oxidation has been suggested, although such intermediates have not always been detected in biological specimens psu.edu. Following furan ring cleavage, subsequent biotransformation steps can include N-deethylation in the side-chain and O-demethylation in the aromatic moiety of the drug researchgate.net. One identified metabolite structure suggests a product resulting from furan ring cleavage and subsequent modifications dokumen.pub.

Table 2: Identified this compound Metabolites and Pathways

| Metabolite/Structure Fragment | Primary Biotransformation Pathway | Subsequent Pathways (if specified) | Species (if specified) |

| Furan ring cleavage products | Furan ring cleavage | N-deethylation, O-demethylation | Dog, Pig researchgate.net |

| 3-Carboxy-1-propionyl 1-(2,3-dichloro-4hydroxyphenyl) (or similar) | Furan ring cleavage | O-demethylation | Dog, Rat dokumen.pub |

Compound List:

this compound

Diltiazem

Verapamil

Nitrendipine

McN-5691

McN-6186

Papaverine

Laudanosine

Antioquine

Tetrandrine

8-methoxydiltiazem

Enzymatic Systems Involved in Furan Biotransformation (e.g., Cytochrome P450-mediated oxidation)

The metabolism of this compound is significantly characterized by the cleavage of its furan ring, a process identified as its main biotransformation route. nih.govtandfonline.comresearchgate.nettandfonline.com This metabolic pathway involving furan ring cleavage is considered unusual for molecules that contain this heterocyclic moiety. nih.govtandfonline.comresearchgate.nettandfonline.com While specific cytochrome P450 (CYP) isoforms directly responsible for this compound's furan ring cleavage are not explicitly detailed in the primary literature, general mechanisms of furan biotransformation indicate that CYP-mediated oxidation plays a central role. researchgate.netnih.govnih.gov This enzymatic oxidation of the furan ring can lead to the formation of reactive intermediates, a process understood to be a common feature in the metabolism of furan-containing compounds. researchgate.netnih.govnih.gov

Identification and Structural Elucidation of Primary Chemical Transformation Products (Metabolites)

Research efforts have successfully identified and characterized various metabolites of this compound found in biological samples, including urine and plasma. nih.govtandfonline.comresearchgate.nettandfonline.com The principal route of this compound's biotransformation is the cleavage of its furan ring, yielding primary transformation products. nih.govtandfonline.comresearchgate.nettandfonline.com The structural elucidation of these metabolites was achieved through the application of advanced spectroscopic techniques. These included infrared (i.r.) spectroscopy, mass spectrometry (MS), and proton nuclear magnetic resonance (1H NMR) spectroscopy, which provided detailed insights into their molecular structures. nih.govtandfonline.comresearchgate.nettandfonline.com

Subsequent Chemical Transformations of Cleavage Products (e.g., N-deethylation, O-demethylation)

Following the initial cleavage of the furan ring, this compound undergoes further chemical transformations, leading to a cascade of secondary metabolites. nih.govtandfonline.comresearchgate.nettandfonline.com These subsequent biotransformation steps involve modifications to different parts of the molecule. Specifically, N-deethylation occurs on the side-chain of the molecule. nih.govtandfonline.comresearchgate.nettandfonline.com Concurrently, O-demethylation is observed, affecting the aromatic moiety of the drug. nih.govtandfonline.comresearchgate.nettandfonline.com

Summary of this compound Metabolic Transformations

| Metabolic Step | Description |

| Primary Transformation | Cleavage of the furan ring. nih.govtandfonline.comresearchgate.nettandfonline.com |

| Subsequent Transformations | N-deethylation in the side-chain. nih.govtandfonline.comresearchgate.nettandfonline.com |

| O-demethylation in the aromatic moiety. nih.govtandfonline.comresearchgate.nettandfonline.com |

Computational and Theoretical Chemistry Studies of Diclofurime

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a compound like Diclofurime, MD simulations could provide critical insights into its conformational flexibility and its dynamic interactions with biological targets.

In studies of the related compound Diclofenac (B195802), MD simulations have been employed to understand its behavior in aqueous environments and its interaction with lipid membranes. For instance, simulations have shown that Diclofenac molecules can form self-associated aggregates in water, a process influenced by concentration and pH. rsc.org This aggregation is driven by intermolecular forces such as π–π stacking and hydrogen bonding. rsc.org Furthermore, MD simulations have been used to investigate the permeation of Diclofenac across cell membrane models, revealing the energy barriers associated with this process. nih.gov By placing the molecule at different positions relative to a simulated lipid bilayer, researchers can calculate the potential of mean force (PMF), which describes the free energy profile of the permeation process. nih.gov Such studies are crucial for predicting a drug's ability to reach its target within the body.

For this compound, similar MD simulations would be invaluable for:

Determining its preferred conformations in different solvent environments.

Analyzing its aggregation behavior and solubility.

Simulating its binding to and passage through biological membranes.

Investigating its dynamic interactions with the active sites of target proteins.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide a deep understanding of a molecule's reactivity, stability, and spectroscopic characteristics.

Charge Distribution Analysis

The distribution of electron density within a molecule is fundamental to its chemical behavior. Quantum chemical methods can be used to calculate atomic charges, providing a picture of the electrostatic potential of the molecule. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with receptor sites. For example, in semiconductors, the charge state of a localized flaw can be described by a set of energy levels that determine its electron-accepting or donating properties. aps.org In metallic nanoparticles, the interaction with an optical field can induce a charge distribution that is confined to the material's surface. ansys.com

For this compound, a charge distribution analysis would help to:

Identify the most electron-rich and electron-poor regions of the molecule.

Predict sites susceptible to nucleophilic or electrophilic attack.

Understand its interactions with polar solvents and biological macromolecules.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edunumberanalytics.comwikipedia.org The energy and symmetry of these orbitals can predict the feasibility and outcome of chemical reactions. wikipedia.orgslideshare.net The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

Theoretical studies on Diclofenac have utilized FMO theory to understand its reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. semanticscholar.org For Diclofenac, the HOMO is typically localized on the diphenylamine (B1679370) moiety, while the LUMO is centered on the phenylacetic acid portion. rsc.org This distribution helps to explain its chemical behavior and metabolic pathways. rsc.org

For this compound, FMO analysis could be used to:

Predict its chemical reactivity and stability.

Elucidate potential reaction mechanisms.

Rationalize its interactions with biological targets at an electronic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding molecular design. nih.govfrontiersin.org

QSAR studies have been performed on analogues of Diclofenac to design new non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net These studies typically involve calculating a variety of molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric, and lipophilic properties, and then using statistical methods like multiple linear regression to build a predictive model. researchgate.netnih.gov For example, a QSAR study on meclofenamic acid analogues revealed the importance of molecular flexibility for selective COX-2 inhibition. nih.gov

A QSAR model for this compound and its analogues could:

Identify the key structural features responsible for its biological activity.

Predict the activity of novel derivatives.

Optimize its structure to improve potency and selectivity.

In Silico Prediction of Chemical Transformation Pathways

In silico methods can be used to predict the metabolic fate of a compound, as well as its potential degradation pathways in the environment. researchgate.netnih.gov These predictions are crucial for identifying potentially toxic metabolites and for assessing the environmental impact of a chemical.

For Diclofenac, computational studies have investigated its metabolic pathways, including the formation of reactive quinoneimine metabolites that are implicated in its hepatotoxicity. nih.gov Quantum chemical calculations can elucidate the mechanisms of these transformations, providing insights into the factors that favor their formation. nih.gov Similarly, the photodegradation of Diclofenac has been studied using computational methods, revealing the pathways by which it breaks down upon exposure to light. rsc.org

For this compound, in silico prediction of its transformation pathways would be important for:

Anticipating its major metabolites.

Assessing the potential for the formation of toxic byproducts.

Predicting its environmental persistence and degradation products.

Advanced Analytical Methodologies for Detection and Quantification of Diclofurime

Hyphenated Chromatographic Techniques

Hyphenated chromatographic techniques, which combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry or other detectors, are indispensable for analyzing Diclofurime and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. For molecules like this compound, which may not be inherently volatile, derivatization to form more volatile derivatives is often employed. While direct GC-MS applications for this compound were not extensively detailed in the reviewed literature, methods developed for related compounds like Diclofenac (B195802) illustrate the principles.

GC-MS methods for Diclofenac typically involve derivatization to enhance volatility and thermal stability. For instance, a common approach involves derivatizing the carboxylic acid group. GC-MS analysis of Diclofenac has been reported using columns such as BP-1, with helium or nitrogen as carrier gas, and electron ionization (EI) mass spectrometry. Selected Ion Monitoring (SIM) mode is frequently used to improve sensitivity and selectivity by monitoring specific characteristic ions. For Diclofenac, ions at m/z 214, 242, and 277 are often monitored nih.govd-nb.info. Retention times for Diclofenac under these conditions are typically around 7.5 minutes d-nb.info. Linearity has been established over ranges such as 0.25–50 ng/mL, with limits of quantification (LOQ) as low as 0.15 μg/mL nih.govd-nb.info. These parameters suggest that a similar approach, if applied to this compound or its suitable derivatives, could yield sensitive and specific detection.

Table 6.1.1.1: Representative GC-MS Parameters for Diclofenac Analysis (Analogous for this compound Derivatives)

| Parameter | Specification | Reference |

| Column | BP-1 | d-nb.info |

| Carrier Gas | Helium | d-nb.info |

| Ionization Mode | Electron Impact (EI) | nih.govd-nb.info |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.govd-nb.info |

| Monitored Ions (m/z) | 214, 242, 277 (for Diclofenac) | nih.govd-nb.info |

| Retention Time | ~7.5 min (for Diclofenac) | d-nb.info |

| Linearity Range | 0.25–50 ng/mL | d-nb.info |

| Limit of Detection | 0.125 ng/mL | d-nb.info |

| Limit of Quantitation | 0.15 μg/mL | nih.gov |

Given this compound's known metabolic pathway involving furan (B31954) ring cleavage and other biotransformations, LC-MS, particularly LC-MS/MS, is highly suited for analyzing its non-volatile metabolites in biological fluids like plasma and urine. Studies on this compound's metabolism indicate that its biotransformation involves cleavage of the furan ring, N-deethylation, and O-demethylation researchgate.netsigmaaldrich.com. These processes yield polar metabolites that are amenable to separation by liquid chromatography.

LC-MS/MS methods for analyzing Diclofenac and its metabolites, such as 4'-hydroxydiclofenac (B1664172), often employ reversed-phase chromatography with C18 or specialized stationary phases like polar C18 or biphenyl (B1667301) columns windows.net. Typical mobile phases consist of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid (0.1%) to improve ionization and peak shape sigmaaldrich.comwindows.net. Gradient elution is commonly used for separating multiple compounds. Detection is performed using tandem mass spectrometry (MS/MS) in positive or negative ion modes, monitoring specific precursor and product ions (e.g., neutral loss or precursor ion scans for metabolite screening) waters.com. For example, LC-MS/MS systems like the Agilent® 1260 Infinity UHPLC coupled with a SCIEX® 4500 MS/MS detector have been utilized windows.net. Studies on Diclofenac metabolites have reported low limits of quantification, such as 0.000125 µg/L with HILIC-MS/MS analis.com.my. The ability of LC-MS/MS to provide structural information through fragmentation patterns makes it invaluable for identifying and characterizing this compound metabolites.

Table 6.1.2.1: Representative LC-MS/MS Parameters for Diclofenac and Metabolite Analysis (Analogous for this compound Metabolites)

| Parameter | Specification | Reference |

| Column | Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm) | windows.net |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile | windows.net |

| Gradient Elution | Example: 5% B at 0 min, increasing to 95% B by 4 min, held for 1 min, then back to 5% B | windows.net |

| Flow Rate | 0.4 mL/min | windows.net |

| Column Temperature | 40 °C | windows.net |

| Detection | MS/MS | windows.net |

| MS System | SCIEX® 4500 | windows.net |

| Ionization Mode | Positive or Negative ESI | waters.com |

| Precursor Ion Scan | m/z 272 (for GSH conjugates) | waters.com |

| Neutral Loss Scan | m/z 129, 147, 307 (for GSH conjugates) | waters.com |

| Limit of Quantification | < 0.000125 µg/L (HILIC-MS/MS for Diclofenac) | analis.com.my |

UHPLC offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, improved resolution, and increased sensitivity, often due to the use of smaller particle size stationary phases (< 2 µm). For this compound analysis, UHPLC can provide more efficient separation, especially in complex matrices or when analyzing multiple related compounds.

Studies on Diclofenac have demonstrated the utility of UHPLC. For instance, a Chromolith® HighResolution RP-18e column (100 x 2 mm I.D.) has been used with UHPLC systems for Diclofenac sodium analysis in gel formulations sigmaaldrich.com. This method, coupled with UV or MS detection, achieved limits of detection (LOD) of 1.4 µg/mL and limits of quantification (LOQ) of 4.2 µg/mL with UV detection sigmaaldrich.com. Another study utilized an ACQUITY UPLC® System with a Xevo™ TQ MS for Diclofenac metabolite screening waters.com. The application of UHPLC in conjunction with MS/MS provides a robust platform for both the quantification of this compound and the identification of its metabolic products.

Table 6.1.3.1: Representative UHPLC Parameters for Diclofenac Analysis (Analogous for this compound)

| Parameter | Specification | Reference |

| System | Agilent® 1260 Infinity UHPLC | windows.net |

| Column | Chromolith® HighResolution RP-18e (100 x 2.0 mm I.D.) | sigmaaldrich.com |

| Mobile Phase | Water + 0.1% Formic Acid / Methanol + 0.1% Formic Acid (e.g., 34/66 v/v) | sigmaaldrich.com |

| Flow Rate | 200 µL/min (for 2.0 mm I.D. column) | sigmaaldrich.com |

| Column Temperature | Ambient or 40 °C | sigmaaldrich.comwindows.net |

| Detection | UV or MS | sigmaaldrich.comwaters.com |

| Limit of Detection (UV) | 1.4 µg/mL | sigmaaldrich.com |

| Limit of Quantitation (UV) | 4.2 µg/mL | sigmaaldrich.com |

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods, particularly UV-Visible spectrophotometry, offer straightforward and cost-effective approaches for the quantitative analysis of this compound, especially in pharmaceutical formulations. Raman spectroscopy also provides valuable structural insights and can be adapted for quantitative measurements.

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of pharmaceuticals due to its simplicity and affordability. For Diclofenac, methods have been developed utilizing its characteristic absorbance in the UV region. Typically, the wavelength of maximum absorbance (λmax) is determined, and a calibration curve is constructed by measuring the absorbance of standard solutions at known concentrations.

For Diclofenac sodium, λmax values are commonly reported around 275 nm or 276 nm when using water or methanol as the solvent researchgate.netajpaonline.comwordpress.com. Other methods have utilized specific reagents to form colored complexes, with λmax values at 535 nm or 680 nm redalyc.orgscielo.br. Linearity is generally observed over concentration ranges such as 8–16 µg/ml or 1.25x10⁻⁴ to 2.0x10⁻³ mol l⁻¹ researchgate.netredalyc.org. Methods have demonstrated good precision, with relative standard deviations (RSD) typically below 2% researchgate.netajpaonline.com, and accuracy, with recovery rates often exceeding 98% researchgate.net. While direct UV-Vis spectrophotometric data for this compound is limited, its chromophoric groups suggest it would also exhibit absorbance in the UV region, making this technique a viable option for assay development, provided specificity issues with potential impurities are addressed.

Table 6.2.1.1: Representative UV-Vis Spectrophotometry Parameters for Diclofenac Assay Development (Analogous for this compound)

| Method/Parameter | Wavelength (nm) | Linearity Range | LOD (µg/mL) | LOQ (µg/mL) | % RSD (Intra-day) | Recovery (%) | Reference |

| Water/Methanol | 275-276 | 8-16 µg/mL | ~0.2 | ~0.7 | < 2 | ~98-102 | researchgate.netajpaonline.comwordpress.com |

| p-Chloranil | 535 | 1.25x10⁻⁴-2.0x10⁻³ mol l⁻¹ | 1.35x10⁻⁵ mol l⁻¹ | 4.49x10⁻⁵ mol l⁻¹ | N/A | N/A | redalyc.org |

| Copper(II) | 680 | 1.0-25.0 mg/mL | 0.2 | 0.7 | ~2.3 | ~99-100 | scielo.br |

Raman spectroscopy provides information about molecular vibrations, offering unique insights into the structure and functional groups of a compound. It has been successfully applied for the quantitative analysis of Diclofenac sodium in solid dosage forms and injection solutions, often in conjunction with chemometric methods like Partial Least Squares (PLS), Principal Component Regression (PCR), or Artificial Neural Networks (ANN) nih.govnih.gov.

Characteristic Raman bands for Diclofenac sodium have been identified, including triplet bands around 1600 cm⁻¹ attributed to ring stretching vibrations of the phenylacetate (B1230308) and dichlorophenyl rings, and a band at 1580 cm⁻¹ assigned to the asymmetric stretching vibration of the carboxylate group researchgate.net. For quantitative analysis, chemometric models have yielded low relative standard errors of prediction (RSEP), typically in the range of 0.8-3.8% for calibration and validation sets nih.govnih.gov. Recovery rates for Diclofenac sodium quantification using these methods have been reported between 99.2% and 102.0% nih.govnih.gov. These findings demonstrate that Raman spectroscopy, coupled with chemometrics, can serve as a rapid and convenient alternative for the quantification of this compound in solid forms, providing both structural information and quantitative data.

Table 6.2.2.1: Representative Raman Spectroscopic Findings for Diclofenac (Analogous for this compound)

| Characteristic Band (cm⁻¹) | Assignment | Reference |

| ~1605 | Ring stretching vibration (phenylacetate ring) | researchgate.net |

| ~1586 | Ring stretching vibration (dichlorophenyl ring) | researchgate.net |

| ~1580 | Asymmetric stretching vibration (carboxylate) | researchgate.net |

| RSEP (Tablets, PLS) | 2.6-3.5% (validation) | nih.gov |

| RSEP (Capsules, PLS) | 1.4-1.7% (validation) | nih.gov |

| Recovery (PLS, Tablets) | 99.5-101.3% | nih.gov |

| Recovery (PLS, Solutions) | 99.2-101.2% (for Diclofenac sodium) | nih.gov |

Compound List

this compound

Diclofenac

4'-Hydroxydiclofenac

5-Hydroxydiclofenac

Diclofenac sodium

Diclofenac potassium

GSH (Glutathione)

Electrochemical Methods for Sensitive Detection

Electrochemical detection methods have emerged as powerful tools for the sensitive and selective quantification of Diclofenac, offering advantages such as rapid response, low cost, and miniaturization capabilities. These techniques typically involve the electrochemical oxidation or reduction of Diclofenac at an electrode surface, with the resulting current or potential change being proportional to its concentration.

Various electrochemical techniques, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), and Amperometry, have been successfully employed for Diclofenac determination researchgate.netmdpi.comuni-pannon.huelectrochemsci.orgnih.govmdpi.comnih.govmdpi.comscielo.brsrce.hrnih.govcore.ac.uknih.gov. The performance of these methods is significantly enhanced through the modification of electrode surfaces with various materials, particularly nanomaterials. These modifications aim to increase the electroactive surface area, improve electron transfer kinetics, and enhance the electrocatalytic activity towards Diclofenac.

Commonly used electrode modifiers include:

Carbon-based nanomaterials: Graphene, graphene oxide (GO), and multi-walled carbon nanotubes (MWCNTs) are widely utilized due to their excellent electrical conductivity and large surface area uni-pannon.huelectrochemsci.orgnih.govmdpi.com. Composites of these materials, such as graphene/MWCNTs paste electrodes, have demonstrated superior performance nih.gov.

Metal Nanoparticles: Bimetallic nanoparticles (e.g., Au–Pd) and copper nanoparticles (Cu NPs) deposited on carbon supports like reduced graphene oxide (rGO) have shown significant electrocatalytic effects, leading to lower detection limits and higher sensitivity researchgate.netelectrochemsci.org.

Composite Materials: Nanocomposites, such as magnetic chitosan (B1678972) nanocomposites, have also been developed to create robust and efficient electrochemical sensors for Diclofenac nih.gov.

Modified Screen-Printed Electrodes (SPEs): SPEs modified with materials like GO and phenanthroline (PHEN) offer portability and ease of use, achieving ultra-high sensitivity mdpi.com.

The analytical performance of these electrochemical sensors is characterized by their linear concentration ranges and limits of detection (LOD) and quantification (LOQ). For instance, sensors based on Au–Pd nanoparticles/halloysite have reported LODs around 0.047 µM researchgate.net, while PHEN/GO/C/SPE sensors have achieved LODs as low as 1.53 nM mdpi.com. Cu NPs/rGO/GCE sensors have demonstrated LODs of 8 nM with a linear range up to 400 µM electrochemsci.org. Activated carbon electrodes have also shown promising results, with GCE exhibiting an LOD of approximately 5 µM mdpi.com.

Table 1: Summary of Electrochemical Detection Methods for Diclofenac

| Technique | Electrode/Modifier | Linear Range | LOD (approx.) | LOQ (approx.) | Reference(s) |

| CV, DPV | Au–Pd bimetallic nanoparticles/halloysite/PGE | Not specified | 0.047 µM | Not specified | researchgate.net |

| CV, DPV | Microporous Si₃N₄ membrane modified L-L interface | 8–56 µM | 1.5 µM | Not specified | mdpi.com |

| DPV, SWV, MPA | Graphene/MWCNTs paste electrode | Not specified | 1.40 ng·L⁻¹ (precon.) | Not specified | nih.gov |

| DPV, SWV | Nanocellulose/MWCNTs/GCE | 0.1–0.5 µM | 0.0012 µM (1.2 nM) | Not specified | uni-pannon.hu |

| DPV | PHEN/GO/C/SPE | 0.01–0.07 µM | 1.53 nM | Not specified | mdpi.com |

| CV, DPV | Magnetic Chitosan Nanocomposite Carbon Paste Electrode | 0.025–4.0 µM | 0.007 µM (7 nM) | 0.024 µM (24 nM) | nih.gov |

| DPV | Activated GCE | Not specified | 1.6 µg L⁻¹ (~5 µM) | Not specified | mdpi.com |

| DPV | Activated SPCE | Not specified | 7 µg L⁻¹ (~23 µM) | Not specified | mdpi.com |

| DPV, SWV | Pt electrode (in acetonitrile/TBAClO₄) | 5–59 µM | Not specified | Not specified | scielo.brnih.gov |

| Amperometry | f-MWCNT/GC electrodes | Not specified | 0.1 µM | Not specified | core.ac.uk |

| CV, Amperometry | Cu NPs/rGO/GCE | 20–400 µM | 8 nM | Not specified | electrochemsci.org |

Development of Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a critical strategy employed in analytical chemistry to improve the detectability, volatility, or chromatographic behavior of analytes, including Diclofenac. For compounds that are polar or lack strong chromophores/fluorophores, derivatization can introduce functional groups that enhance their suitability for specific analytical techniques.

For Diclofenac, derivatization strategies have been primarily explored to facilitate its analysis by Gas Chromatography (GC) and spectrophotometry. In GC analysis, derivatization is essential to increase the volatility and thermal stability of Diclofenac, which can otherwise be challenging to elute from the GC column due to its polarity turkjps.orgpsu.edu. Ethyl chloroformate (ECF) has been reported as a derivatizing reagent for the GC-Flame Ionization Detector (GC-FID) determination of Diclofenac. This derivatization process enables the compound to be readily volatilized and detected, achieving a linear range of 2–10 µg/mL with an LOD of 0.5 µg/mL and an LOQ of 1.5 µg/mL turkjps.org.

Spectrophotometric methods can also benefit from derivatization. By reacting Diclofenac with specific reagents, derivatives with enhanced absorbance properties can be formed, allowing for more sensitive detection. For example, spectrophotometric calibration of Diclofenac Sodium after derivatization demonstrated linearity within the concentration range of 20–160 µg/mL turkjps.org. While not explicitly stated as derivatization for Diclofenac, GC-MS methods have also reported low LODs of 0.05 µg/mL and LOQs of 0.15 µg/mL, indicating the general utility of GC for sensitive analysis nih.gov.

The choice of derivatization reagent and conditions is crucial for optimizing the analytical outcome. Factors such as reaction time, temperature, pH, and the nature of the derivatizing agent itself are carefully controlled to ensure efficient conversion of the analyte into a detectable derivative with minimal side reactions or degradation.

Table 2: Derivatization Strategies for Diclofenac Analysis

| Analyte | Derivatization Reagent | Technique | Performance (Linear Range, LOD, LOQ) | Reference(s) |

| Diclofenac | Ethyl chloroformate (ECF) | GC-FID | Linear range: 2–10 µg/mL; LOD: 0.5 µg/mL; LOQ: 1.5 µg/mL | turkjps.org |

| Diclofenac | (Implicit) | Spectrophotometry | Linear range: 20–160 µg/mL | turkjps.org |

| Diclofenac | (Not specified) | GC-MS | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL | nih.gov |

Compound List:

this compound (assumed to be Diclofenac)

Diclofenac (DCF)

Diclofenac Sodium (DCS)

Ethyl chloroformate (ECF)

Lidocaine

Chemical Degradation Mechanisms and Environmental Fate of Diclofurime

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a compound through non-biological processes. For Diclofenac (B195802), the primary abiotic degradation pathways are photodegradation and, to a lesser extent, hydrolysis under specific conditions.

Photodegradation, or photolysis, is a major process for the natural attenuation of Diclofenac in aquatic environments. researchgate.net The molecule readily absorbs UV radiation, leading to its transformation. nih.gov Studies show that direct photolysis of Diclofenac can be rapid, with significant degradation observed within days of exposure to sunlight. nih.gov

Two main photodegradation routes have been identified:

Intramolecular Cyclization: The primary pathway involves the loss of a chlorine atom from the 2,6-dichlorophenyl ring, followed by an intramolecular cyclization. This reaction results in the formation of carbazole (B46965) derivatives, with 8-chloro-9H-carbazol-1-yl-acetic acid (or chlorocarbazole acetic acid) being a major identified photoproduct. nih.govdeswater.com

Decarboxylation and Oxidation: An alternative pathway involves the initial decarboxylation of the phenylacetic acid moiety, followed by further oxidation of the alkyl chain. researchgate.net

The efficiency of photodegradation is influenced by environmental factors such as water matrix composition. For instance, the presence of nitrate (B79036) ions and dissolved oxygen can reduce the rate of photolysis. researchgate.net Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) have been shown to degrade Diclofenac effectively, with reaction rate constants approaching diffusion-controlled limits. nih.goviaea.org

| Product Name | Chemical Formula | Formation Pathway | Reference |

|---|---|---|---|

| 8-chloro-9H-carbazol-1-yl-acetic acid (Chlorocarbazole acetic acid) | C14H10ClNO2 | Intramolecular cyclization after dechlorination | nih.gov |

| Hydroxy-diclofenac | C14H11Cl2NO3 | Hydroxylation of the aromatic ring | iaea.org |

| Quinone imine derivative | C14H9Cl2NO2 | Oxidation of hydroxy-diclofenac | iaea.org |

Hydrolysis is not considered a major environmental degradation process for Diclofenac, as it lacks functional groups that readily hydrolyze under typical environmental conditions (pH 5-9). nih.gov However, its stability is pH-dependent.

Neutral and Alkaline Conditions: Diclofenac is stable under neutral or alkaline conditions. nih.gov

Acidic Conditions: Under acidic conditions, Diclofenac can undergo an intramolecular cyclization (dehydration) to form its corresponding lactam, 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one. nih.govmonash.edu This lactam is stable in acidic environments but may convert to unknown species under neutral or alkaline conditions. nih.gov

While the parent drug is hydrolytically stable, synthetic Diclofenac esters, developed as potential prodrugs, undergo facile hydrolysis to yield both the parent Diclofenac and its lactam. nih.govmonash.edu

Biotic Degradation Mechanisms

Biotic degradation of Diclofenac is generally slow and often incomplete, contributing to its persistence in the environment. mdpi.comjanusinfo.se However, numerous microorganisms, including bacteria and fungi, have been identified that can transform or degrade the compound, typically through co-metabolism with another carbon source. mdpi.comnih.govnih.gov

The primary microbial transformation pathway for Diclofenac is hydroxylation, which is considered a bottleneck step in its biodegradation. mdpi.com This process is mediated by specific enzymes.

Fungal Transformation: White-rot fungi, such as Trametes versicolor, have shown high efficiency in removing Diclofenac. researchgate.net The degradation is primarily carried out by intracellular cytochrome P450 (CYP450) monooxygenases, which hydroxylate the Diclofenac molecule. mdpi.comresearchgate.net Other enzymes like laccases and manganese peroxidases are also involved. mdpi.com The most common transformation products are 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac. mdpi.comresearchgate.netresearchgate.net

Bacterial Transformation: Several bacterial strains, including species of Pseudomonas, Raoultella, Alcaligenes, and Achromobacter, are capable of degrading Diclofenac. mdpi.comnih.gov Similar to fungi, the initial step is often hydroxylation catalyzed by monooxygenase enzymes. mdpi.com Some bacterial strains can further cleave the aromatic rings, utilizing enzymes such as dioxygenases. For example, the degradation pathway in Rhodococcus ruber can proceed through intermediates like homogentisic acid, indicating a breakdown of the core structure. mdpi.com The bacterial isolate Stenotrophomonas humi has been shown to transform Diclofenac into nitro-diclofenac. nih.gov

The transformation of Diclofenac in both abiotic and biotic processes leads to a variety of intermediate products. Identifying these intermediates is key to understanding the full environmental impact, as some transformation products can be as or more toxic than the parent compound.

Hydroxylated metabolites, such as 4'-hydroxydiclofenac and 5-hydroxydiclofenac, are the most frequently reported intermediates from microbial degradation. mdpi.comresearchgate.net These compounds are also major metabolites of human metabolism. nih.govclinpgx.org In some bacterial pathways, further degradation can lead to the cleavage of the C-N bond, resulting in compounds like 2,6-dichloroaniline (B118687) and carboxylated 2-hydroxyphenylacetic acid. mdpi.com Under specific conditions, intermediates such as quinone imines and nitroso-diclofenac have also been observed. researchgate.netnih.govresearchgate.net

| Intermediate Name | Chemical Formula | Generating Microorganism(s) / Enzyme System | Reference |

|---|---|---|---|

| 4'-hydroxydiclofenac | C14H11Cl2NO3 | Fungi (Trametes versicolor), Bacteria (Pseudomonas, etc.), Cytochrome P450 | mdpi.commdpi.comresearchgate.net |

| 5-hydroxydiclofenac | C14H11Cl2NO3 | Fungi (Trametes versicolor), Bacteria (Pseudomonas, etc.) | mdpi.commdpi.comresearchgate.net |

| Diclofenac β-O-acyl glucuronide | C20H19Cl2NO8 | Phase II metabolism product, deconjugated by microorganisms | nih.gov |

| Nitro-diclofenac | C14H10Cl2N2O4 | Stenotrophomonas humi | nih.gov |

| Homogentisic acid | C8H8O4 | Rhodococcus ruber | mdpi.com |

Future Directions in Diclofurime Chemical Research

Design and Synthesis of Next-Generation Diclofurime Analogues with Enhanced Molecular Properties

Future synthetic chemistry research would need to focus on the rational design and synthesis of novel this compound analogues. This would involve modifying the core structure of this compound to explore structure-activity relationships (SAR). Key goals of such research would be to enhance properties such as target specificity, potency, and pharmacokinetic profiles. Techniques such as parallel synthesis and combinatorial chemistry could be employed to generate a library of analogues for screening.

Deeper Exploration of Uncharted Molecular Interaction Mechanisms

While classified as a calcium channel blocker, the precise molecular interactions of this compound with its target proteins are not well-documented. Future research should employ techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy to elucidate the three-dimensional structure of this compound bound to its target. Understanding these interactions at an atomic level is crucial for mechanism-based drug design and for explaining its pharmacological effects.

Advancements in High-Throughput Analytical Techniques for Complex Research Samples

The development of robust and sensitive analytical methods is a prerequisite for detailed preclinical and clinical studies. Future research should focus on creating and validating high-throughput analytical techniques for the quantification of this compound and its potential metabolites in biological matrices. Methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would likely be central to achieving the required sensitivity and specificity for pharmacokinetic and metabolic studies.

Advanced Computational Modeling for Predictive Chemical Biology

Computational chemistry and molecular modeling offer powerful tools to accelerate drug discovery and development. Future research on this compound would benefit from the application of techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling. These computational approaches could be used to predict the binding affinity of novel analogues, understand the dynamics of protein-ligand interactions, and build predictive models for the biological activity of this compound derivatives.

Q & A

Basic Research Questions

Q. How to design experiments to evaluate Diclofurime’s calcium channel antagonism in cardiovascular tissues?

- Methodology : Use in vitro assays (e.g., radioligand binding with [³H]-dihydropyridines in cardiac membranes) to measure receptor affinity. Include control groups treated with verapamil or nifedipine to compare binding kinetics . For functional studies, employ isolated tissue preparations (e.g., rat aorta rings) to assess vasorelaxation potency, ensuring pre-contraction with KCl or norepinephrine to activate voltage-dependent Ca²⁺ channels .

- Key parameters : IC₅₀ values, Hill coefficients, and tissue-specific efficacy differences.

Q. What experimental methods confirm this compound’s allosteric modulation of dihydropyridine (DHP) binding sites?

- Methodology : Perform competitive binding assays with DHP agonists/antagonists (e.g., Bay K8644 or nitrendipine) to assess displacement curves. Use Schild analysis to determine if this compound alters DHP binding cooperativity, indicative of allosteric interactions .

- Advanced tip : Pair with site-directed mutagenesis of Cav1.2 channels to identify critical residues for allosteric modulation .

Q. How to analyze contradictory data on this compound’s tissue selectivity in early studies?

- Methodology : Replicate experiments across multiple tissue types (e.g., cerebral microvessels vs. cardiac myocytes) under standardized conditions (pH, temperature, ion concentrations). Apply statistical models (e.g., two-way ANOVA) to isolate variables causing discrepancies .

- Critical step : Validate tissue purity via biomarker profiling (e.g., Western blot for Cav1.2 isoforms) to rule out cross-contamination .

Advanced Research Questions

Q. What strategies resolve conflicting reports on this compound’s enantiomer-specific efficacy?

- Methodology : Use chiral chromatography to isolate enantiomers (e.g., (-)-DPI201-106 vs. (+)-BDF8784). Compare their binding kinetics (Kd, Bmax) and functional effects (e.g., IC₅₀ in aortic relaxation assays). Cross-reference with X-ray crystallography of Cav1.2-DHP complexes to map stereochemical interactions .

- Data interpretation : Enantiomer activity ratios >10 suggest structural specificity; ratios <2 may indicate assay artifacts .

Q. How to distinguish this compound’s allosteric vs. orthosteric modulation of Ca²⁺ channels?

- Methodology : Conduct kinetic binding studies with varying concentrations of unlabeled DHP ligands. Allosteric modulators (like this compound) alter dissociation rates (koff) without competing for primary binding sites. Use the Munson-Rodbard method to fit binding curves and calculate cooperativity factors .

- Validation : Mutate known orthosteric DHP-binding residues (e.g., Glu1117 in Cav1.2); persistent this compound efficacy confirms allostery .

Q. What experimental designs address this compound’s paradoxical effects in cerebral vs. peripheral vasculature?

- Methodology : Compare gene expression profiles (RNA-seq) of Cav1.2 splice variants in cerebral microvessels vs. coronary arteries. Use patch-clamp electrophysiology to measure this compound’s inhibition of L-type currents in each tissue .

- Contradiction resolution : Tissue-specific auxiliary subunits (e.g., β2a in brain vs. β3 in heart) may explain differential responses .

Data Presentation & Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.